Dopamine 4-sulfate

Beschreibung

possible precursor of free norepinephrin; see also record for dopamine 3-O-sulfate

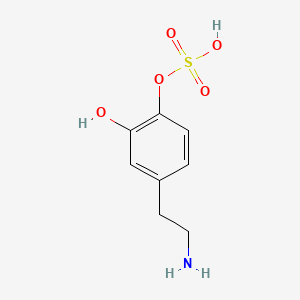

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKNNWJXAQTLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191702 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-02-5 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 270.5 °C | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Is Dopamine 4-Sulfate a Bioactive Metabolite? An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dopamine (B1211576) 4-sulfate, a primary metabolite of the neurotransmitter dopamine, has long been categorized as an inactive byproduct of dopamine metabolism. Predominantly formed in the gastrointestinal tract and liver by the enzyme sulfotransferase 1A3 (SULT1A3), it circulates in the plasma at concentrations significantly lower than its regioisomer, dopamine 3-O-sulfate. While direct binding to dopamine receptors is negligible, emerging evidence challenges the notion of its complete biological inertness. Notably, studies on isolated perfused rat hearts suggest that dopamine 4-sulfate can act as a prodrug, being converted back to free dopamine and norepinephrine (B1679862), thereby exerting indirect sympathomimetic effects. This technical guide provides a comprehensive analysis of the existing literature on this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing the pertinent biological pathways to elucidate its potential as a bioactive metabolite.

Introduction

Dopamine, a central figure in neuroscience, governs a multitude of physiological processes, including motor control, motivation, and reward.[1] Its metabolism is a critical aspect of its signaling, leading to the formation of various metabolites. Among these, the sulfated conjugates, particularly dopamine 3-O-sulfate and this compound, represent a significant portion of circulating dopamine.[2] While dopamine 3-O-sulfate is the more abundant isomer, this guide focuses on the accumulating evidence surrounding the bioactivity of this compound. This document will delve into its biosynthesis, its potential for deconjugation, and the experimental evidence for and against its role as a bioactive entity.

Biosynthesis and Metabolism of this compound

The formation of this compound is an enzymatic process catalyzed by sulfotransferase 1A3 (SULT1A3), which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4-hydroxyl group of dopamine.[3][4] This process primarily occurs outside the central nervous system, with high SULT1A3 activity found in the gastrointestinal tract and liver.[5]

The reverse reaction, the hydrolysis of this compound back to free dopamine, is catalyzed by arylsulfatases.[6][7] The activity of these enzymes in various tissues suggests a potential mechanism for the regeneration of active dopamine from its sulfated conjugate, forming the basis of its proposed prodrug function.[6]

Signaling Pathway of Dopamine Sulfation and Deconjugation

Evidence for Bioactivity: The Isolated Perfused Rat Heart Model

The most compelling evidence for the bioactivity of this compound comes from studies utilizing the Langendorff isolated perfused rat heart model. In this ex vivo preparation, the heart is perfused with a physiological solution, allowing for the direct assessment of cardiac function in a controlled environment.

One key study demonstrated that perfusion with this compound in hearts with intact atria led to significant improvements in developed tension, maximal rate of contraction, and maximal rate of relaxation.[8] However, these effects were absent when the atria were removed, suggesting that the atria are the primary site of metabolic conversion.[8] Analysis of the effluent perfusate from hearts with intact atria revealed the presence of free dopamine and norepinephrine, supporting the hypothesis that this compound is hydrolyzed to active catecholamines.[8]

Quantitative Data from Isolated Perfused Rat Heart Study

| Parameter | Control (No Drug) | This compound (with Atria) | This compound (Atria Removed) |

| Developed Tension (DT) | Baseline | Significantly Improved | No Effect |

| +dT/dt max (Contraction) | Baseline | Significantly Improved | No Effect |

| -dT/dt max (Relaxation) | Baseline | Significantly Improved | No Effect |

| Free Dopamine in Effluent | Negligible | Significant Amount | Negligible |

| Free Norepinephrine in Effluent | Negligible | Significant Amount | Negligible |

| Data summarized from Huq et al., 1988.[8] Specific concentrations of this compound and the resulting catecholamine levels were not explicitly provided in the abstract. |

Experimental Workflow: Langendorff Isolated Heart Perfusion

Evidence Against Direct Bioactivity

Despite the evidence for its role as a prodrug, numerous studies have concluded that this compound itself is biologically inactive at dopamine receptors. Radioligand binding assays have consistently shown that this compound has a very low affinity for D1, D2, D3, D4, and D5 dopamine receptor subtypes.[2] This lack of direct receptor interaction is the primary reason for its classification as an inactive metabolite.

Quantitative Data on Receptor Binding Affinity

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

| Dopamine | 2340 | 1705 | 27 | 450 | 228 |

| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| Illustrative data based on literature indicating negligible binding.[2] |

Detailed Experimental Protocols

Langendorff Isolated Perfused Rat Heart Preparation

Objective: To assess the direct and indirect effects of this compound on cardiac function.

Materials:

-

Male Wistar rats (250-300g)

-

Langendorff apparatus

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

This compound

-

Instrumentation for measuring cardiac function (e.g., pressure transducer, electrocardiogram).

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Trim away excess tissue and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow rate.[9]

-

Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).

-

For experiments with atria removed, carefully excise the atria at this stage.

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Collect the effluent perfusate at specified time points for subsequent analysis of catecholamine content.[8]

Analysis of Catecholamines in Perfusate by HPLC with Electrochemical Detection (HPLC-ECD)

Objective: To quantify the levels of free dopamine and norepinephrine in the effluent from the Langendorff preparation.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phase (e.g., a mixture of a buffer such as phosphate (B84403) or citrate, an ion-pairing agent like octanesulfonic acid, and an organic modifier like methanol (B129727) or acetonitrile).[10][11]

-

Standards for dopamine and norepinephrine.

-

Internal standard (e.g., dihydroxybenzylamine).

Procedure:

-

Sample Preparation:

-

Collect the effluent perfusate on ice.

-

Add an antioxidant (e.g., sodium metabisulfite) to prevent catecholamine degradation.

-

Perform a sample clean-up and concentration step, such as solid-phase extraction (SPE) with alumina (B75360) or a cation-exchange resin, to isolate the catecholamines.[11]

-

Elute the catecholamines from the SPE cartridge and evaporate to dryness under nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

HPLC-ECD Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the catecholamines on the C18 column using an isocratic or gradient elution.

-

Detect the eluted catecholamines using the electrochemical detector set at an appropriate oxidation potential.[10]

-

Quantify the concentrations of dopamine and norepinephrine by comparing their peak areas to those of the standards.

-

The Prodrug Hypothesis: A Proposed Mechanism of Action

The collective evidence suggests that while this compound does not directly activate dopamine receptors, it can serve as a circulating reservoir for active catecholamines. This "prodrug" hypothesis posits that this compound is taken up by certain tissues, such as the atria of the heart, where it is hydrolyzed by arylsulfatases to release free dopamine. This newly formed dopamine can then act on local dopamine and adrenergic receptors, or be further metabolized to norepinephrine, to elicit a physiological response.

Proposed Indirect Bioactivity of this compound

Conclusion and Future Directions

The classification of this compound as a purely "inactive" metabolite warrants reconsideration. While it lacks direct affinity for dopamine receptors, evidence from ex vivo studies strongly supports its role as a prodrug, capable of being converted to active catecholamines in specific tissues. This indirect bioactivity has significant implications for our understanding of dopamine homeostasis and could open new avenues for drug development.

Future research should focus on:

-

Quantitative in vivo studies: To confirm the conversion of this compound to free catecholamines in various tissues and to quantify the extent of this conversion.

-

Identification of specific arylsulfatases: To pinpoint the key enzymes responsible for this compound hydrolysis in different tissues.

-

Pharmacokinetic and pharmacodynamic modeling: To better understand the contribution of circulating this compound to the overall dopaminergic and adrenergic tone.

-

Clinical relevance: To investigate whether inter-individual variations in SULT1A3 and arylsulfatase activity influence the physiological effects of endogenous and exogenous dopamine.

By addressing these questions, the scientific community can achieve a more complete understanding of the multifaceted role of this compound and its potential as a therapeutic target.

References

- 1. An analysis of the coronary vascular responses to catecholamines, using a modified Langendorff heart preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glsciences.com [glsciences.com]

- 3. Isolated Heart | Heart Perfusion | Langendorff Examination [scintica.com]

- 4. sketchviz.com [sketchviz.com]

- 5. Relaxant effect of dopamine on the isolated rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SutherlandandHearse [southalabama.edu]

- 7. graphviz.org [graphviz.org]

- 8. This compound: effects on isolated perfused rat heart and role of atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Langendorff-perfused hearts [bio-protocol.org]

- 10. Determination of sulfated biogenic amines: emphasis on dopamine sulfate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Endogenous Function of Dopamine 4-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576) 4-sulfate is a significant metabolite of dopamine, formed through the enzymatic action of sulfotransferases, primarily SULT1A3. While historically considered an inactive metabolite, emerging evidence suggests a more complex role for dopamine 4-sulfate in physiological processes. This document provides a comprehensive overview of the endogenous function of this compound, including its metabolism, physiological effects, and the experimental methodologies used to study it. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this molecule's biological significance.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is involved in numerous physiological functions within the central nervous system and periphery. Its metabolism is a key factor in regulating its biological activity. One of the major metabolic pathways for dopamine is sulfation, which leads to the formation of dopamine sulfate (B86663) esters. Dopamine 4-O-sulfate is one of two primary isomers, with dopamine 3-O-sulfate being the other. In human circulation, dopamine exists predominantly in its sulfated form[1]. While dopamine 3-O-sulfate is the more abundant isomer in plasma and brain tissue, dopamine 4-O-sulfate exhibits unique biochemical properties and potential physiological functions that are of growing interest to the scientific community. This guide will delve into the current understanding of the endogenous role of this compound.

Metabolism and Distribution

The formation of this compound from dopamine is catalyzed by sulfotransferase enzymes, with SULT1A3 showing a high affinity for dopamine. The gastrointestinal tract is a primary site for the sulfation of both endogenous and exogenous dopamine[1][2].

Quantitative Data

The concentration of this compound varies significantly between different biological compartments and is influenced by factors such as diet and the administration of dopamine precursors like L-DOPA.

| Biological Matrix | Species | Concentration (Mean ± SEM) | Notes |

| Plasma (Basal) | Human | 3.2 ± 0.5 pmol/mL | Dopamine 3-O-sulfate is more abundant (13.8 ± 1.9 pmol/mL)[1]. |

| Plasma (Oral Dopamine) | Human | 466 ± 83 pmol/mL | Following a 50 mg oral dose[1]. |

| Plasma (Oral L-DOPA) | Human | 321 ± 76 pmol/mL | Following a 250 mg oral dose[1]. |

| Plasma (IV Dopamine) | Human | 25 ± 9 pmol/mL | Following a 5 µg/kg/min infusion[1]. |

| Plasma (IV L-DOPA) | Human | 139 ± 40 pmol/mL | Following a 25 mg intravenous dose[1]. |

| Brain (Striatum & Frontal Cortex) | Human | Extremely Low | Significantly lower than free dopamine[3]. Dopamine 3-O-sulfate is the predominant isomer[4]. |

| Cerebrospinal Fluid (CSF) | Human | Lower than plasma | Does not significantly increase after oral dopamine intake[5]. |

Physiological Functions

Once considered an inactive metabolite destined for excretion, this compound is now understood to have potential direct and indirect physiological effects.

Precursor to Norepinephrine (B1679862)

A significant finding is the ability of this compound to serve as a substrate for the enzyme dopamine-β-hydroxylase (DBH), leading to the formation of free norepinephrine[5][6]. This conversion suggests that this compound may act as a circulating reservoir for the synthesis of norepinephrine in tissues expressing DBH. The reaction follows Michaelis-Menten kinetics with an apparent Km of 2.6 mM[6].

Cardiovascular Effects

In isolated perfused rat hearts, this compound has been shown to exert positive inotropic effects, increasing developed tension and the maximal rates of contraction and relaxation[7]. These effects are dependent on the presence of the atria, as atria-removed hearts do not respond to this compound. Analysis of the perfusate from hearts with intact atria revealed the presence of free dopamine and norepinephrine, suggesting that the cardiac effects of this compound are mediated by its conversion to these active catecholamines within the atrial tissue[7].

Neuromodulatory Potential

While present at very low levels in the brain, this compound has been shown to cross the blood-brain barrier to a small extent[8]. There is evidence to suggest that it may interact with GABA receptors, although it does not appear to bind to D1 or D2 dopamine receptors. The precise nature and consequences of this interaction with GABA receptors require further investigation.

Signaling Pathways

The known and putative signaling pathways of this compound are multifaceted, involving both its conversion to other active molecules and potential direct receptor interactions.

Caption: Metabolic and signaling pathways of this compound.

Experimental Protocols

Quantification by UPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or similar.

-

Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate for the separation of dopamine sulfate isomers.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-15 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

-

Ionization Mode: Negative ion mode for dopamine sulfates.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Isolated Perfused Rat Heart (Langendorff) Experiment

This protocol describes the Langendorff method to assess the cardiac effects of this compound.

Procedure:

-

Anesthetize a rat and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus.

-

Initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) at a constant pressure or flow.

-

Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.

-

Allow the heart to stabilize for a period (e.g., 20 minutes).

-

Introduce this compound into the perfusion buffer at desired concentrations.

-

Record cardiac parameters such as:

-

Left ventricular developed pressure (LVDP)

-

Heart rate (HR)

-

Maximal rate of pressure development (+dP/dt_max)

-

Maximal rate of pressure decay (-dP/dt_max)

-

-

Collect the coronary effluent for analysis of catecholamine content by HPLC or UPLC-MS/MS.

-

In a separate group of hearts, the atria can be surgically removed before cannulation to determine their role in the observed effects.

Caption: Workflow for the Langendorff isolated heart experiment.

Dopamine-β-Hydroxylase Activity Assay

This spectrophotometric assay can be adapted to determine if this compound is a substrate for DBH.

Principle: The assay is based on the enzymatic conversion of a substrate to its β-hydroxylated product. The product is then oxidized to an aldehyde, which can be measured spectrophotometrically.

Reagents:

-

Purified dopamine-β-hydroxylase

-

This compound (substrate)

-

Ascorbate (cofactor)

-

Catalase

-

Fumarate

-

Pargyline (MAO inhibitor)

-

Sodium periodate (B1199274) (oxidizing agent)

-

Sodium metabisulfite (B1197395) (to stop the oxidation)

-

Tris buffer

Procedure:

-

Prepare an incubation mixture containing buffer, ascorbate, catalase, fumarate, pargyline, and DBH enzyme.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a defined period.

-

Stop the enzymatic reaction by adding acid (e.g., perchloric acid).

-

Oxidize the product (norepinephrine) to its corresponding aldehyde by adding sodium periodate.

-

Stop the oxidation reaction with sodium metabisulfite.

-

Measure the absorbance of the resulting aldehyde at the appropriate wavelength (e.g., 330 nm for p-hydroxybenzaldehyde if tyramine (B21549) is the substrate for comparison).

-

A standard curve should be generated with known concentrations of norepinephrine.

Conclusion

This compound is more than just an inactive metabolite of dopamine. Its ability to be converted to norepinephrine suggests a role as a pro-drug, potentially contributing to the regulation of cardiovascular function. While its direct effects on the central nervous system are less clear due to its low concentration in the brain, the possibility of interactions with GABA receptors warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the multifaceted endogenous functions of this compound, which may open new avenues for therapeutic development.

References

- 1. [PDF] Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates | Semantic Scholar [semanticscholar.org]

- 2. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. A study of brain dopamine sulfate levels in relation to free dopamine and homovanillic acid in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Dopamine-4-O-sulfate: a possible precursor of free norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: effects on isolated perfused rat heart and role of atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Permeation of Dopamine Sulfate through the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dopamine 4-Sulfate as a Putative Precursor to Norepinephrine

Abstract

The biosynthesis of norepinephrine (B1679862), a critical neurotransmitter and hormone, is canonically understood to proceed via the enzymatic hydroxylation of dopamine (B1211576) by dopamine β-hydroxylase (DBH). Concurrently, dopamine undergoes extensive metabolic inactivation through sulfation, primarily yielding dopamine 3-O-sulfate and dopamine 4-O-sulfate, which are largely considered excretory end-products. This technical guide examines the evidence for an alternative, non-canonical pathway wherein dopamine 4-sulfate may serve as a direct precursor to norepinephrine. While sulfation is overwhelmingly a detoxification and inactivation route, in vitro studies have demonstrated that this compound can be directly converted to norepinephrine by purified DBH. This document provides a comprehensive overview of the canonical and alternative pathways, presents the kinetic data governing these reactions, details relevant experimental protocols, and visualizes the underlying biochemical processes to offer a nuanced perspective for researchers in neuropharmacology and drug development.

The Canonical Pathway of Norepinephrine Biosynthesis

The established pathway for catecholamine synthesis begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to L-DOPA and then to dopamine. The final step in the synthesis of norepinephrine is the β-hydroxylation of dopamine.

This reaction is catalyzed by Dopamine β-hydroxylase (DBH, EC 1.14.17.1) , a copper-containing monooxygenase.[1][2] The conversion occurs primarily within the synaptic vesicles of noradrenergic neurons and the chromaffin cells of the adrenal medulla.[3][4][5] The reaction requires molecular oxygen (O₂) and ascorbate (B8700270) (Vitamin C) as a cofactor, which provides the necessary reducing equivalents.[1][6]

Dopamine Sulfation: A Major Inactivation Pathway

In primates, the primary metabolic fate of dopamine is not conversion to norepinephrine but inactivation through sulfoconjugation.[7] This Phase II metabolic reaction is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A3 being the principal isoform responsible for dopamine sulfation.[8][9][10] SULT1A3 exhibits a high affinity for dopamine and efficiently transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to one of the hydroxyl groups on dopamine's catechol ring.

This process yields two main products: dopamine 3-O-sulfate and dopamine 4-O-sulfate.[11] These sulfated conjugates are biologically inactive, water-soluble, and readily excreted in the urine.[12][13] Consequently, over 95% of dopamine in human circulation exists in its sulfated form, highlighting sulfation as a high-capacity clearance mechanism.[7]

Evidence for Direct Conversion of this compound to Norepinephrine

Contrary to the view of dopamine sulfate (B86663) as a mere metabolic endpoint, a seminal in vitro study by Buu and Kuchel (1979) provided evidence that dopamine 4-O-sulfate could act as a substrate for DBH.[14][15]

In their experiments, purified bovine DBH was incubated with dopamine-4-O-sulfate. The key findings were:

-

Formation of Free Norepinephrine: The incubation resulted in the direct production of free norepinephrine.

-

Inhibition by DBH Inhibitor: The reaction was completely abolished by fusaric acid, a known and specific inhibitor of DBH, confirming the enzyme's role.

-

No Sulfatase Activity: No desulfation of the substrate (i.e., no formation of free dopamine) was detected, indicating that DBH was acting directly on the sulfated molecule.

This suggests a potential, albeit non-canonical, pathway where this compound is not an inert metabolite but a direct, low-affinity precursor to norepinephrine.[14][15]

Quantitative Data and Enzyme Kinetics

The efficiency of an enzyme is defined by its kinetic parameters, primarily the Michaelis constant (Kₘ), which reflects substrate affinity (a lower Kₘ indicates higher affinity), and the maximum reaction velocity (Vₘₐₓ). A comparison of the kinetics of DBH and SULT1A3 for their respective substrates reveals the physiological dominance of the canonical pathways.

| Enzyme | Substrate | Apparent Kₘ (mM) | Vₘₐₓ | Reference(s) |

| Dopamine β-Hydroxylase (DBH) | Dopamine | ~2.0 | - | [16] |

| Dopamine β-Hydroxylase (DBH) | Dopamine 4-O-Sulfate | 2.6 | 5x lower than with free Dopamine | [14][15] |

| SULT1A3 | Dopamine | ~0.0022 - 0.0026 | 344-389 nmol/min/mg protein (total) | [11] |

Analysis:

-

DBH Substrate Affinity: DBH has a significantly lower affinity for dopamine 4-O-sulfate (Kₘ = 2.6 mM) compared to its affinity for dopamine itself (Kₘ ≈ 2.0 mM, though still in the millimolar range)[14][15][16].

-

SULT1A3 Dominance: The affinity of SULT1A3 for dopamine is exceptionally high (Kₘ ≈ 2.4 µM), which is about 1000-fold stronger than the affinity of DBH for this compound.[11] This vast difference in affinity explains why, under physiological conditions, circulating dopamine is overwhelmingly shunted towards sulfation rather than conversion. The reaction rate (Vₘₐₓ) for DBH with this compound is also five times lower than with free dopamine.[15]

Experimental Protocol: In Vitro Assay for DBH Activity with this compound

This protocol is adapted from the principles described by Buu & Kuchel (1979) and modern analytical techniques.[14][15][16] It aims to determine if purified DBH can directly convert this compound to norepinephrine.

Objective: To measure the production of norepinephrine from the substrate this compound using purified dopamine β-hydroxylase.

Materials:

-

Purified Dopamine β-Hydroxylase (e.g., from bovine adrenal glands)

-

Dopamine 4-O-Sulfate (substrate)

-

Sodium Acetate (B1210297) Buffer (pH 5.0)

-

Ascorbic Acid (cofactor)

-

Catalase

-

Pargyline (MAO inhibitor)

-

Copper Sulfate (Cu²⁺)

-

Fusaric Acid (DBH inhibitor, for control)

-

Perchloric Acid (to stop the reaction)

-

HPLC system with electrochemical detection (HPLC-EC)

Methodology:

-

Enzyme Preparation:

-

Purify DBH from a suitable source (e.g., bovine adrenal medulla) using established chromatographic techniques.

-

Determine the protein concentration of the final purified enzyme preparation (e.g., via Bradford assay).

-

-

Reaction Mixture Preparation (per tube):

-

Prepare a master mix in sodium acetate buffer (e.g., 0.1 M, pH 5.0).

-

Add the following to each reaction tube (final concentrations):

-

Ascorbic Acid: 0.65 mM

-

Pargyline: 1 mM

-

Catalase: ~1500 units

-

Copper Sulfate: 3-10 µM

-

Dopamine 4-O-Sulfate: Variable concentrations for kinetic analysis (e.g., 0.5 mM to 5.0 mM).

-

-

Prepare control tubes:

-

No Enzyme Control: Replace enzyme solution with buffer.

-

No Substrate Control: Replace substrate solution with buffer.

-

Inhibitor Control: Add fusaric acid (~5 mM) to a complete reaction tube.

-

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding a known amount of purified DBH (e.g., 15-20 µg of protein).

-

Incubate at 37°C for a defined period (e.g., 20 minutes). Ensure the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a volume of ice-cold perchloric acid (e.g., 0.4 M).

-

Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet precipitated protein.

-

Collect the supernatant for analysis.

-

-

Product Quantification:

-

Inject a known volume of the supernatant into an HPLC-EC system.

-

Use a reverse-phase C18 column and an appropriate mobile phase to separate norepinephrine from other components.

-

Quantify the amount of norepinephrine produced by comparing the peak area to a standard curve of known norepinephrine concentrations.

-

-

Data Analysis:

-

Calculate the rate of norepinephrine formation (e.g., in nmol/min/mg protein).

-

Confirm that production is negligible in all control tubes.

-

If performing kinetic analysis, plot the reaction velocity against substrate concentration and determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.

-

Conclusion and Future Directions

The established biochemical pathway for norepinephrine synthesis proceeds directly from the hydroxylation of dopamine. The sulfation of dopamine to this compound is, by a wide margin, the more dominant metabolic pathway in vivo, functioning primarily as a mechanism for inactivation and clearance.

However, the evidence presented demonstrates that this compound is not entirely inert and can serve as a direct substrate for dopamine β-hydroxylase to form norepinephrine in vitro. The physiological significance of this alternative pathway is likely limited due to the comparatively low affinity (high Kₘ) of DBH for the sulfated conjugate and the overwhelming efficiency of SULT1A3 in shunting dopamine away from this route.

Nevertheless, this pathway remains a subject of scientific interest. Future research could explore whether specific physiological or pathological states (e.g., SULT1A3 deficiency, localized high concentrations of dopamine sulfate, or alterations in DBH expression) could enhance the relevance of this non-canonical conversion. For drug development professionals, understanding these alternative metabolic routes, even if minor, is crucial for predicting the full spectrum of effects and potential off-target activities of novel therapeutics targeting the catecholaminergic system.

References

- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Dopamine beta-hydroxylase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]

- 4. Norepinephrine - Wikipedia [en.wikipedia.org]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytosolic sulfotransferase 1A3 is induced by dopamine and protects neuronal cells from dopamine toxicity: role of D1 receptor-N-methyl-D-aspartate receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Concerted action of the cytosolic sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the metabolism of dopamine in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Dopamine-4-O-sulfate: a possible precursor of free norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. A sensitive and reliable assay for dopamine beta-hydroxylase in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Dopamine 4-Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576) 4-sulfate, a conjugated metabolite of the crucial neurotransmitter dopamine, has long been a subject of scientific inquiry. Though often considered an inactive byproduct of dopamine metabolism, emerging research continues to elucidate its potential physiological roles and therapeutic implications. This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to dopamine 4-sulfate. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction

Dopamine, a catecholamine neurotransmitter, is integral to numerous physiological processes within the central nervous system and periphery, including motor control, motivation, reward, and hormonal regulation.[1] The synthesis of dopamine from its precursor L-DOPA is a well-established pathway.[2] The metabolic fate of dopamine, however, is complex, involving several enzymatic pathways designed to modulate its activity and facilitate its excretion. One of the primary metabolic routes is sulfation, a phase II detoxification process that results in the formation of dopamine sulfates.[3]

In humans, the vast majority of circulating dopamine exists in a sulfated form, with dopamine 3-O-sulfate and dopamine 4-O-sulfate being the two main isomers.[4] While dopamine 3-O-sulfate is the more abundant isomer in plasma,[5] this compound has its own distinct history of discovery and unique biochemical characteristics that warrant detailed investigation. This guide will delve into the key milestones in this compound research, from its initial identification to our current understanding of its synthesis, degradation, and potential biological significance.

Discovery and History

The journey to understanding this compound began with broader investigations into dopamine metabolism. While the concept of dopamine itself was established in the mid-20th century, the identification of its sulfated metabolites came later.

A pivotal moment in the specific identification of dopamine's sulfated isomers occurred in 1975. Researchers not only chemically synthesized dopamine 3-O-sulfate and dopamine 4-O-sulfate but also developed a method for their separation and measurement.[6] Their work on urine samples from Parkinsonian patients treated with L-DOPA was instrumental in confirming the existence of these two distinct isomers in vivo.[6] This study laid the groundwork for future research into the differential roles and concentrations of these two metabolites.

Subsequent research focused on developing more sensitive and specific methods for the detection and quantification of dopamine sulfate (B86663) isomers in various biological fluids, which was crucial for advancing the field.[7] These methodological advancements allowed for a more precise understanding of the relative abundance and physiological relevance of each isomer.

Biochemical Pathways

The metabolism of this compound involves both its formation through sulfation and its potential breakdown via desulfation.

Synthesis of this compound

The synthesis of this compound is an enzymatic process catalyzed by sulfotransferases (SULTs). Specifically, the SULT1A3 enzyme is primarily responsible for the sulfation of dopamine.[8] This reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group at the 4-position of the dopamine molecule.[9]

Dopamine Biosynthesis and Sulfation Pathway

Caption: Biosynthesis of dopamine and its subsequent sulfation to this compound.

Regulation of SULT1A3 Expression

The expression of the SULT1A3 enzyme is, in part, regulated by dopamine itself. Research has shown that dopamine can induce the expression of SULT1A3 through a signaling pathway involving the activation of D1 and NMDA receptors. This activation leads to the phosphorylation of ERK1/2 and the activation of calcineurin, which are crucial for the induction of SULT1A3.

SULT1A3 Induction Signaling Pathway

Caption: Signaling pathway for the induction of SULT1A3 expression by dopamine.

Deconjugation of this compound

The conversion of this compound back to its active form, free dopamine, is a process known as desulfation. This reaction is catalyzed by arylsulfatases. Arylsulfatase B (ARSB), in particular, is a candidate for this reaction as it is known to specifically remove 4-sulfate groups from its substrates.[9] The presence of arylsulfatases in various tissues suggests a potential mechanism for the reactivation of dopamine from its sulfated conjugate.

Quantitative Data

The development of sensitive analytical techniques has enabled the precise measurement of this compound in biological fluids. The following table summarizes key quantitative data from human plasma studies.

| Condition | Dopamine 3-O-Sulfate (pmol/mL) | Dopamine 4-O-Sulfate (pmol/mL) | Citation |

| Basal (Early Morning) | 13.8 ± 1.9 | 3.2 ± 0.5 | [5] |

| Basal | 24.3 ± 12.8 | 9.07 ± 3.9 | [10] |

| Oral Dopamine (50 mg) | 1807 ± 266 | 466 ± 83 | [5] |

| Oral L-DOPA (250 mg) | 1674 ± 195 | 321 ± 76 | [5] |

| Intravenous Dopamine (5 µg/kg/min) | 110 ± 32 | 25 ± 9 | [5] |

| Intravenous L-DOPA (25 mg) | 691 ± 219 | 139 ± 40 | [5] |

These data highlight that while dopamine 3-O-sulfate is the predominant isomer, levels of this compound are also significant and respond to the administration of dopamine and L-DOPA.

Experimental Protocols

Chemical Synthesis of this compound

The chemical synthesis of dopamine sulfates is a crucial first step for their use as standards in research.

Workflow for Chemical Synthesis and Purification

Caption: General workflow for the chemical synthesis and purification of this compound.

Detailed Methodology:

-

Reaction: Dopamine is reacted with sulfuric acid. This reaction produces a mixture of the 3-O-sulfate and 4-O-sulfate isomers.[6]

-

Neutralization: The reaction mixture is carefully neutralized to a pH of approximately 6.0 using a suitable base, such as sodium hydroxide.[9]

-

Initial Separation: The neutralized solution is then subjected to anion-exchange column chromatography to separate the sulfated isomers from unreacted dopamine and inorganic salts.[6][9]

-

Purification: The fractions containing the dopamine sulfates are collected, and the 4-O-sulfate isomer is further purified using preparative High-Performance Liquid Chromatography (HPLC).[9]

-

Confirmation: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Detection and Quantification by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for the quantification of dopamine sulfates in biological samples.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, often using an acid like perchloric acid. The sample is then centrifuged, and the supernatant is neutralized.[3] For urine samples, a solid-phase extraction step may be employed for cleanup and concentration.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. The dopamine sulfate isomers are separated using an appropriate mobile phase.

-

Electrochemical Detection: An electrochemical detector is used to quantify the separated isomers. The detector is set at a specific potential to oxidize the dopamine sulfates, generating a measurable electrical current that is proportional to their concentration.

Arylsulfatase B Activity Assay

Assaying the activity of arylsulfatase B (ARSB) is key to understanding the potential for deconjugation of this compound. While assays often use artificial substrates, the principle can be adapted for this compound.

General Protocol:

-

Enzyme Preparation: A source of arylsulfatase B is required, which can be a purified recombinant enzyme or a tissue homogenate.

-

Reaction Mixture: The assay is typically conducted in a buffered solution at an optimal pH for the enzyme (e.g., pH 5.0).[11] The reaction is initiated by adding this compound as the substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.[11]

-

Reaction Termination: The reaction is stopped, often by adding a strong base like sodium hydroxide.[11]

-

Detection of Product: The amount of free dopamine produced is quantified using a sensitive analytical method such as HPLC-ECD or LC-MS/MS. The rate of dopamine formation is indicative of the arylsulfatase B activity.

Physiological Significance and Future Directions

While dopamine sulfates have historically been viewed as inactive metabolites, their high concentrations in circulation have prompted further investigation into their physiological roles.

-

Prodrug/Reservoir Hypothesis: One prominent theory is that dopamine sulfates, including this compound, may act as a circulating reservoir that can be converted back to free dopamine in tissues expressing arylsulfatases.[9] This could provide a mechanism for sustained local dopamine delivery.

-

Blood-Brain Barrier: Studies have shown that dopamine sulfates can permeate the blood-brain barrier, albeit to a small extent. This raises the possibility of a peripheral contribution to the central dopamine pool, although the significance of this is still under investigation.

-

Direct Biological Activity: While generally considered inactive at dopamine receptors, some research has explored the potential for direct biological effects of dopamine sulfates. For example, one study suggested that this compound could be converted to free catecholamines in atrial tissue, leading to positive inotropic effects.

-

Comparative Effects of Isomers: A key area for future research is the direct comparison of the physiological effects of dopamine 3-O-sulfate and this compound. It is possible that these two isomers have distinct biological activities or metabolic fates. For instance, in dog arteries, exogenous dopamine 4-O-sulfate was found to be desulfated, whereas the endogenously more abundant dopamine 3-O-sulfate was not.[12] In locusts, dopamine 3-O-sulfate, but not the 4-O-sulfate, was detected in the brain and was shown to enhance aggregative behavior.

Conclusion

The study of this compound has evolved from its initial identification as a minor dopamine metabolite to a field of research exploring its potential as a modulator of dopaminergic activity. While significant progress has been made in understanding its synthesis, regulation, and detection, many questions regarding its precise physiological roles remain. This technical guide provides a solid foundation of the current knowledge, with the aim of stimulating further research into this intriguing molecule. The detailed methodologies and compiled data herein are intended to equip researchers with the necessary tools to further unravel the complexities of this compound and its place in neurobiology and pharmacology.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for Dopamine 3-O-sulfate (HMDB0006275) [hmdb.ca]

- 4. Effects of oral and intravenous administrations of dopamine and L-dopa on plasma levels of two isomers of dopamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The separation and identification of dopamine 3-O-sulfate and dopamine 4-O-sulfate in urine of Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of sulfated biogenic amines: emphasis on dopamine sulfate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Direct measurement of dopamine O-sulfate in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample preparation procedure for determination of dopamine sulfate isomers in human urine by high-performance liquid chromatography with dual-electrode electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Contents of dopamine sulfoconjugate isomers and their desulfation in dog arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Formation and Metabolism of Dopamine 4-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576), a critical catecholamine neurotransmitter, undergoes extensive metabolism to ensure tight regulation of its signaling. A primary metabolic pathway, particularly in primates, is sulfation, leading to the formation of dopamine sulfates. This technical guide provides a comprehensive overview of the formation and metabolism of dopamine 4-O-sulfate (DA-4S), a significant, albeit less abundant, isomer of dopamine sulfate (B86663). We delve into the key enzymatic players, their kinetics, and the intricate pathways governing the lifecycle of this metabolite. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes the core pathways to serve as a critical resource for researchers in neuropharmacology, drug metabolism, and therapeutic development.

Introduction

Dopamine's physiological actions are terminated through a combination of reuptake and enzymatic degradation. The three main enzymes involved in dopamine metabolism are monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and sulfotransferases (SULTs).[1][2] In primates, sulfation represents a major metabolic route, with over 90% of circulating dopamine existing as inactive sulfate conjugates.[1] Two primary isomers are formed: dopamine 3-O-sulfate (DA-3S) and dopamine 4-O-sulfate (DA-4S). While DA-3S is the more abundant isomer in circulation, understanding the formation and fate of DA-4S is crucial for a complete picture of dopamine homeostasis and its implications in various physiological and pathological states.

The formation of dopamine sulfates is catalyzed by cytosolic sulfotransferases, with SULT1A3 being the principal enzyme responsible for dopamine sulfation.[3][4][5] This process requires the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[6] The resulting dopamine sulfate conjugates are generally considered inactive metabolites destined for excretion. However, the potential for desulfation by arylsulfatases to regenerate active dopamine introduces the concept of dopamine sulfates as a potential circulating reservoir. This guide will explore these pathways in detail.

Formation of Dopamine 4-Sulfate

The biosynthesis of this compound is a two-step enzymatic process involving the synthesis of the PAPS cofactor and the subsequent transfer of the sulfonate group to dopamine.

The Role of PAPS Synthase

The universal sulfonate donor, PAPS, is synthesized from inorganic sulfate and ATP by the bifunctional enzyme PAPS synthase (PAPSS).[7][8] This process involves two sequential enzymatic activities: ATP sulfurylase and APS kinase.[9][10]

-

ATP Sulfurylase Activity: ATP and inorganic sulfate (SO₄²⁻) are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).

-

APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to form PAPS and ADP.

The availability of PAPS can be a rate-limiting factor for sulfation reactions.[8][9]

The Role of Sulfotransferase 1A3 (SULT1A3)

The primary enzyme responsible for the sulfation of dopamine is the cytosolic sulfotransferase SULT1A3, also known as monoamine-preferring sulfotransferase.[1][3][5] SULT1A3 catalyzes the transfer of a sulfonate group from PAPS to one of the hydroxyl groups on the catechol ring of dopamine, yielding either dopamine 3-O-sulfate or dopamine 4-O-sulfate and 3'-phosphoadenosine-5'-phosphate (PAP).[1][11]

While SULT1A3 can produce both isomers, it exhibits a strong preference for the 3-hydroxyl group, leading to the predominance of DA-3S in circulation.[1][12] The regioselectivity is attributed to the specific orientation of dopamine within the active site of SULT1A3, where the 3-hydroxyl group is optimally positioned for catalysis.[1][11] Site-directed mutagenesis studies have identified key amino acid residues, such as Glutamic acid 146 (Glu146), as crucial for this substrate specificity.[7][8][13]

dot

Figure 1. Formation pathway of Dopamine 4-O-Sulfate.

Metabolism and Further Pathways

Concerted Metabolism with Catechol-O-Methyltransferase (COMT)

Dopamine metabolism can involve the concerted action of SULT1A3 and COMT.[3][4] COMT catalyzes the methylation of dopamine to 3-methoxytyramine (3-MT). This methylated metabolite can then serve as a substrate for SULT1A3, leading to the formation of 3-methoxytyramine-4-O-sulfate.[3][4] This highlights a metabolic crosstalk where the product of one enzyme becomes the substrate for another, contributing to the efficient inactivation of dopamine.

dot

Figure 2. Concerted metabolism of dopamine by SULT1A3 and COMT.

Desulfation by Arylsulfatases

The sulfate conjugates of dopamine are generally considered biologically inactive. However, the possibility of their conversion back to active dopamine through the action of arylsulfatases has been a subject of investigation. Arylsulfatases are enzymes that hydrolyze sulfate esters. While some studies have shown that arylsulfatases can deconjugate dopamine sulfates in vitro, the physiological significance of this reverse pathway in vivo remains to be fully elucidated. It has been suggested that this desulfation could potentially occur in specific tissues, allowing dopamine sulfates to act as a circulating reservoir of dopamine.

Induction of SULT1A3 Expression

The expression of SULT1A3 can be induced by its own substrate, dopamine.[1][2] This induction is a protective mechanism against dopamine-induced neurotoxicity. The signaling pathway for this induction involves the activation of dopamine D1 receptors and NMDA receptors, leading to the phosphorylation of ERK1/2 and the activation of calcineurin.[1][2]

dot

Figure 3. Signaling pathway for dopamine-induced SULT1A3 expression.

Quantitative Data

The following tables summarize key quantitative data related to the formation and metabolism of this compound.

Table 1: Kinetic Parameters of Human SULT1A3 for Dopamine Sulfation

| Parameter | Dopamine 4-O-Sulfate Formation | Dopamine 3-O-Sulfate Formation | Reference |

| Apparent Km (µM) | 2.21 ± 0.764 | 2.59 ± 1.06 | [1] |

| Vmax (nmol/min/mg protein) | 45.4 ± 16.5 | 344 ± 139 | [1] |

| Km (µM) (alternative) | ~5 | - | [14] |

Table 2: Plasma and Urine Concentrations of Dopamine Sulfate Isomers in Normal Subjects

| Analyte | Plasma Concentration (pmol/ml) | Urinary Excretion Rate (nmol/min) | Reference |

| Dopamine 3-O-Sulfate | 26.5 (S.D. 11.1) | 1.73 (S.D. 0.56) | [15] |

| Dopamine 4-O-Sulfate | 2.68 (S.D. 0.34) | 0.27 (S.D. 0.04) | [15] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound formation and metabolism.

SULT1A3 Enzyme Activity Assay (Radiometric Method)

This protocol is adapted from methodologies used to measure sulfotransferase activity.[16][17]

Materials:

-

Recombinant human SULT1A3 enzyme

-

Dopamine hydrochloride

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)

-

Pargyline (MAO inhibitor)

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Dithiothreitol (DTT)

-

Barium hydroxide (B78521) and barium acetate (B1210297) stop mixture

-

Zinc sulfate

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction cocktail containing potassium phosphate buffer, DTT, pargyline, and [³⁵S]PAPS.

-

Add the SULT1A3 enzyme to the reaction cocktail.

-

Initiate the reaction by adding dopamine at various concentrations.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the barium hydroxide/barium acetate stop mixture, followed by zinc sulfate to precipitate unreacted [³⁵S]PAPS.

-

Centrifuge the samples to pellet the precipitate.

-

Transfer the supernatant containing the [³⁵S]dopamine sulfate to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the amount of [³⁵S]dopamine sulfate formed per unit time per amount of enzyme.

Analysis of Dopamine and its Sulfates by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is a generalized procedure based on established methods for analyzing catecholamines and their metabolites.[10][15][18][19]

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., phosphate buffer with methanol (B129727) and an ion-pairing agent)

-

Perchloric acid (PCA)

-

Standards for dopamine, dopamine 3-O-sulfate, and dopamine 4-O-sulfate

-

Biological samples (e.g., plasma, urine, tissue homogenate)

Procedure:

-

Sample Preparation:

-

For plasma or urine, deproteinize the sample with perchloric acid.

-

For tissue samples, homogenize in a suitable buffer containing PCA.

-

Centrifuge to remove precipitated proteins.

-

Filter the supernatant before injection.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes using an isocratic or gradient mobile phase flow.

-

-

Electrochemical Detection:

-

Set the electrochemical detector to an appropriate oxidation potential to detect dopamine and its metabolites.

-

-

Quantification:

-

Identify and quantify the peaks corresponding to dopamine, DA-3S, and DA-4S by comparing their retention times and peak areas to those of the standards.

-

Construct a standard curve to determine the concentration of each analyte in the sample.

-

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of dopamine and its metabolites.[12][20][21][22]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 or HILIC column

-

Mobile phase (e.g., acetonitrile/water or methanol/water with formic acid)

-

Internal standards (e.g., deuterated dopamine)

-

Biological samples

Procedure:

-

Sample Preparation:

-

Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to clean up the sample.

-

Add an internal standard at the beginning of the sample preparation process.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the sample onto the LC column for chromatographic separation.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Quantification:

-

Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve.

-

dot

Figure 4. General workflow for LC-MS/MS analysis of dopamine metabolites.

Conclusion

The formation of this compound, primarily catalyzed by SULT1A3, is a significant pathway in dopamine metabolism, particularly in primates. While less abundant than its 3-O-sulfate isomer, a thorough understanding of its biosynthesis, potential for metabolic crosstalk with other enzymes like COMT, and the regulation of its forming enzyme, SULT1A3, is essential for a complete comprehension of dopamine homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the role of dopamine sulfation in health and disease, and for professionals in drug development exploring new therapeutic strategies targeting the dopaminergic system. Further research into the in vivo significance of dopamine sulfate desulfation will be critical in determining the full physiological role of these metabolites.

References

- 1. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray crystal structure of human dopamine sulfotransferase, SULT1A3. Molecular modeling and quantitative structure-activity relationship analysis demonstrate a molecular basis for sulfotransferase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active site mutations and substrate inhibition in human sulfotransferase 1A1 and 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted action of the cytosolic sulfotransferase, SULT1A3, and catechol-O-methyltransferase in the metabolism of dopamine in SK-N-MC human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Crystal Structure of Human Dopamine Sulfotransferase, SULT1A3 [ouci.dntb.gov.ua]

- 7. ronduggleby.com [ronduggleby.com]

- 8. Analysis of the substrate specificity of human sulfotransferases SULT1A1 and SULT1A3: site-directed mutagenesis and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 11. rcsb.org [rcsb.org]

- 12. A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of dopamine-3- and 4-O-sulphate in human plasma and urine by anion-exchange high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Sample preparation procedure for determination of dopamine sulfate isomers in human urine by high-performance liquid chromatography with dual-electrode electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 20. Making sure you're not a bot! [gupea.ub.gu.se]

- 21. pubs.acs.org [pubs.acs.org]

- 22. shimadzu.com [shimadzu.com]

The Critical Role of SULT1A3 in Dopamine Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfotransferase family 1A member 3 (SULT1A3), also known as dopamine-specific sulfotransferase, plays a paramount role in the metabolism of dopamine (B1211576), a crucial neurotransmitter. This enzyme catalyzes the sulfation of dopamine, primarily converting it to dopamine-3-O-sulfate and to a lesser extent, dopamine-4-O-sulfate. This biotransformation is not merely a detoxification pathway but a significant mechanism for regulating dopamine's bioavailability and physiological activity. This technical guide provides an in-depth analysis of SULT1A3's function in dopamine 4-sulfate synthesis, including its enzymatic kinetics, substrate specificity, and the intricate signaling pathways that govern its expression. Detailed experimental protocols for the characterization of SULT1A3 activity are also presented to facilitate further research in this critical area of neurobiology and pharmacology.

Introduction: The Significance of Dopamine Sulfation

Dopamine is a central neurotransmitter involved in motivation, reward, and motor control.[1] Its precise regulation is vital for normal neurological function. Sulfation, a phase II metabolic reaction, is a key pathway for the inactivation and elimination of dopamine.[2] The enzyme responsible for this is SULT1A3, which demonstrates a high affinity for dopamine.[3][4] The resulting dopamine sulfates are biologically inactive and more water-soluble, facilitating their excretion.[1] Dopamine sulfate (B86663) is the most abundant form of dopamine in human circulation and cerebrospinal fluid, underscoring the importance of this metabolic route.[1] Dysregulation of SULT1A3 activity has been implicated in neurological and psychiatric disorders, making it a subject of intense research and a potential target for therapeutic intervention.[5]

SULT1A3: The Key Enzyme in Dopamine Sulfation

SULT1A3 is a cytosolic enzyme that preferentially catalyzes the sulfation of catecholamines, with dopamine being a primary endogenous substrate.[3][6] It belongs to the SULT1A subfamily, which also includes SULT1A1 and SULT1A2. Despite sharing high sequence identity with other SULT1A members, SULT1A3 exhibits a distinct substrate preference for monoamines like dopamine.[3][7] This specificity is attributed to key amino acid residues within its active site, particularly glutamic acid at position 146, which is believed to interact directly with the amine group of dopamine.[7][8]

Regioselective Sulfation of Dopamine

SULT1A3-mediated sulfation of dopamine is regioselective, yielding two isomers: dopamine-3-O-sulfate and dopamine-4-O-sulfate. Experimental evidence conclusively shows that dopamine-3-O-sulfate is the predominant metabolite formed.[9] This preference is explained by the orientation of dopamine within the enzyme's active site, which favors the transfer of the sulfo group to the 3-hydroxyl position.[9]

Quantitative Analysis of SULT1A3-Mediated Dopamine Sulfation

The enzymatic activity of SULT1A3 with dopamine as a substrate has been characterized through kinetic studies. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide quantitative measures of the enzyme's affinity and catalytic efficiency.

| Substrate | Product | Km (μM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |

| Dopamine | Dopamine-4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 | 20.5 | [9] |

| Dopamine | Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 | 132.8 | [9] |

| Dopamine | Total Dopamine Sulfate | ~5 | Not specified | Not specified | [1] |

| 3-Methyldopamine | 3-Methyldopamine Sulfate | Not specified | Not specified | 1.6 times that of dopamine | [10][11] |

Note: The catalytic efficiency was calculated from the provided Km and Vmax values. Strong substrate inhibition has been observed at dopamine concentrations above 50 μM.[9]

Signaling Pathways Regulating SULT1A3 Expression

The expression of SULT1A3 is not static and can be induced by its own substrate, dopamine, as well as by other factors such as glucocorticoids.[1][12][13] This regulation provides a mechanism for cellular protection against dopamine-induced toxicity.[1]

Dopamine-Induced SULT1A3 Expression

Dopamine can induce the expression of SULT1A3 through a signaling cascade involving the D1 and NMDA receptors.[1][12] This pathway converges on the activation of ERK1/2 and the calcium-dependent phosphatase, calcineurin.[1][12]

Glucocorticoid-Mediated SULT1A3 Induction

Glucocorticoids, such as dexamethasone, can also induce SULT1A3 expression.[13][14] This induction is mediated by the glucocorticoid receptor and a specific glucocorticoid response element in the SULT1A3 gene promoter.[13]

Experimental Protocols for SULT1A3 Activity Assessment

Accurate measurement of SULT1A3 activity is crucial for research and drug development. The following protocols outline common methods for determining enzyme kinetics and inhibition.

Recombinant Human SULT1A3 Expression and Purification

-

Expression:

-

The cDNA for human SULT1A3 is cloned into an appropriate expression vector (e.g., pGEX-2T for GST-fusion or pET vectors for His-tagged proteins).[15]

-

The expression vector is transformed into a suitable bacterial host, such as E. coli BL21.[15]

-

Bacterial cultures are grown to an optimal density (OD600 of ~0.6-0.8) and protein expression is induced with an appropriate agent (e.g., IPTG).

-

Cells are harvested by centrifugation and stored at -80°C.

-

-

Purification:

-

The bacterial pellet is resuspended in lysis buffer and cells are lysed by sonication or enzymatic digestion.

-

The cell lysate is centrifuged to remove cellular debris.

-

The supernatant containing the recombinant SULT1A3 is purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).[15]

-

The purified enzyme is dialyzed against a suitable storage buffer and its concentration is determined using a standard protein assay (e.g., Bradford or BCA). Purity is assessed by SDS-PAGE.[16]

-

SULT1A3 Enzyme Activity Assay (Radiometric Method)

This is a widely used and sensitive method for measuring SULT1A3 activity.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).[17]

-

The reaction mixture should contain the purified SULT1A3 enzyme, the substrate (dopamine), and the radiolabeled sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS).[17][18]

-

A monoamine oxidase inhibitor, such as pargyline, should be included to prevent dopamine degradation.[18]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.[17]

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding a stop solution, typically a mixture of barium hydroxide (B78521) and zinc sulfate, which precipitates the unreacted [³⁵S]PAPS.[19]

-

Centrifuge the mixture to pellet the precipitate.

-

-

Quantification:

HPLC-Based Assay for Dopamine Sulfates

High-performance liquid chromatography (HPLC) offers a non-radioactive method to separate and quantify dopamine and its sulfated metabolites.[9]

-

Sample Preparation:

-

Perform the enzymatic reaction as described above, but using non-radiolabeled PAPS.

-

Terminate the reaction, for example, by adding ice-cold perchloric acid to precipitate the protein.[21]

-

Centrifuge and filter the supernatant before injection into the HPLC system.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column for separation.[21]

-

Employ a mobile phase gradient, for instance, a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[21]

-

Detection can be achieved using electrochemical detection, which is highly sensitive for dopamine and its metabolites, or UV detection.[9]

-

-

Quantification:

-

Quantify the dopamine sulfate isomers by comparing their peak areas to those of known standards.[9]

-

Conclusion and Future Directions

SULT1A3 is a critical enzyme in the metabolic fate of dopamine, playing a key role in the synthesis of dopamine-3-O-sulfate and dopamine-4-O-sulfate. Its high affinity and catalytic efficiency for dopamine underscore its importance in regulating the levels of this vital neurotransmitter. The inducibility of SULT1A3 by dopamine itself suggests a protective feedback mechanism against dopamine-induced neurotoxicity.

For researchers and professionals in drug development, a thorough understanding of SULT1A3's function is essential. The development of drugs targeting the central nervous system must consider their potential interaction with SULT1A3, as inhibition or induction of this enzyme could significantly alter dopamine homeostasis and lead to unforeseen therapeutic or adverse effects. Future research should continue to explore the genetic polymorphisms of SULT1A3 and their impact on individual variations in dopamine metabolism and susceptibility to neurological disorders. Further elucidation of the regulatory networks governing SULT1A3 expression will also provide valuable insights for the development of novel therapeutic strategies.

References

- 1. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylation and Phase II Detox: The Sulfation Pathway Explained | OrganiClinic [organiclinic.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Sulfation modification of dopamine in brain regulates aggregative behavior of animals - PMC [pmc.ncbi.nlm.nih.gov]